Flutax 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

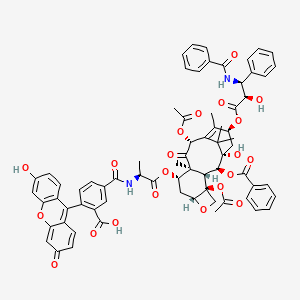

Molekularformel |

C71H66N2O21 |

|---|---|

Molekulargewicht |

1283.3 g/mol |

IUPAC-Name |

5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C71H66N2O21/c1-35-51(91-67(86)57(78)56(39-17-11-8-12-18-39)73-62(80)40-19-13-9-14-20-40)33-71(87)61(93-66(85)41-21-15-10-16-22-41)59-69(7,60(79)58(89-37(3)74)55(35)68(71,5)6)52(32-53-70(59,34-88-53)94-38(4)75)92-65(84)36(2)72-63(81)42-23-26-45(48(29-42)64(82)83)54-46-27-24-43(76)30-49(46)90-50-31-44(77)25-28-47(50)54/h8-31,36,51-53,56-59,61,76,78,87H,32-34H2,1-7H3,(H,72,81)(H,73,80)(H,82,83)/t36-,51-,52-,53+,56-,57+,58+,59-,61-,69+,70-,71+/m0/s1 |

InChI-Schlüssel |

JMWJJMCMRRQCSY-MVMRRDPFSA-N |

Isomerische SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |

Kanonische SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |

Synonyme |

7-O-(N-(4'-fluoresceincarbonyl)alanyl)taxol 7-O-FCOAla-taxol flutax 1 flutax-1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Taxanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Flutax 1" is not found in scientific literature, the query likely refers to a member of the taxane family of chemotherapeutic agents. This guide provides a comprehensive overview of the mechanism of action of taxanes, with a primary focus on paclitaxel and its close analog docetaxel. Taxanes are potent mitotic inhibitors widely used in the treatment of various solid tumors, including breast, ovarian, and non-small cell lung cancers.[1] Their primary mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the function of these critical anticancer drugs.

Core Mechanism of Action: Microtubule Stabilization

The principal mechanism of action of taxanes is their ability to bind to and stabilize microtubules.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[3][4]

Unlike other microtubule-targeting agents such as the vinca alkaloids, which prevent tubulin polymerization, taxanes enhance microtubule polymerization and inhibit their depolymerization.[3] This is achieved through the specific binding of the drug to the β-tubulin subunit within the microtubule polymer.[5][6] This binding locks the tubulin molecules in place, creating hyper-stable, non-functional microtubules.[4] The stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for proper mitotic spindle assembly and function.[3]

Cellular Consequences of Microtubule Stabilization

The hyper-stabilization of microtubules by taxanes leads to a cascade of cellular events, culminating in cell death.

G2/M Cell Cycle Arrest

The most immediate and well-documented consequence of taxane treatment is the arrest of the cell cycle at the G2/M phase.[7] The mitotic spindle checkpoint, a crucial cell cycle surveillance mechanism, detects the abnormalities in spindle formation and function caused by the stabilized microtubules. This checkpoint activation prevents the cell from proceeding into anaphase, leading to a prolonged mitotic arrest.[8]

Induction of Apoptosis

Prolonged arrest in mitosis ultimately triggers programmed cell death, or apoptosis.[9] The molecular pathways leading from mitotic arrest to apoptosis are complex and can be cell-type dependent. Key events include:

-

Phosphorylation of Bcl-2: Taxanes can induce the phosphorylation of the anti-apoptotic protein Bcl-2.[10] While some studies suggest this phosphorylation inactivates Bcl-2, others indicate it may protect it from degradation, and the overall level of Bcl-2 expression in the mitochondria might be more critical in determining the cell's fate.[11][12]

-

Activation of Signaling Kinases: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are often activated in response to taxane-induced stress, contributing to the apoptotic signal.[13][14] The PI3K/Akt survival pathway is often suppressed by paclitaxel.[15]

-

Caspase Activation: The apoptotic signaling cascade converges on the activation of caspases, the executioner enzymes of apoptosis, which leads to the cleavage of cellular proteins and DNA fragmentation.[13]

Interestingly, some studies suggest that taxane-induced apoptosis can occur independently of a prior G2/M arrest, potentially through the activation of the NF-κB signaling pathway.[9][16]

Quantitative Data

The following tables summarize key quantitative data related to the activity of paclitaxel and docetaxel.

Table 1: Binding Affinity of Taxanes to Tubulin

| Compound | Binding Parameter | Value | Organism/System | Reference |

| Paclitaxel | Ki | 22 ± 2 nM | Human HeLa cells | [17] |

| Docetaxel | Ki | 16 nM | Human HeLa cells | [18] |

| Cabazitaxel | Ki | 6 nM | Human HeLa cells | [18] |

| Paclitaxel | EC50 (assembly) | 1.1 µM | Yeast (mutated) | [19] |

| Docetaxel | EC50 (assembly) | 0.36 µM | Yeast (mutated) | [19] |

| Docetaxel | KD | 6.8 ± 0.2 µmol/L | Bovine brain | [20] |

Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| SK-BR-3 | Breast (HER2+) | ~10 | 72 h | [21] |

| MDA-MB-231 | Breast (Triple Negative) | ~5 | 72 h | [21] |

| T-47D | Breast (Luminal A) | ~2.5 | 72 h | [21] |

| NSCLC cell lines (median) | Non-Small Cell Lung | 9,400 | 24 h | [22] |

| NSCLC cell lines (median) | Non-Small Cell Lung | 27 | 120 h | [22] |

| SCLC cell lines (median) | Small Cell Lung | 25,000 | 24 h | [22] |

| SCLC cell lines (median) | Small Cell Lung | 5,000 | 120 h | [22] |

Table 3: Clinical Efficacy of Docetaxel in Advanced Non-Small-Cell Lung Cancer (NSCLC)

| Treatment Arm | N | Median Survival (weeks) | Overall Response Rate (ORR) | Reference |

| Docetaxel (3-weekly) | 433 | 27.4 | Not Reported | [23] |

| Docetaxel (weekly) | 432 | 26.1 | Not Reported | [23] |

| Docetaxel + Cisplatin | 1218 (total) | Not Statistically Superior to Control | Not Reported | [24] |

| Vinorelbine + Cisplatin | - | - | - | [24] |

| Docetaxel (vs. Pemetrexed, 2nd line) | - | No significant difference in OS | 0.92 (Odds Ratio) | [25] |

| Docetaxel (vs. Vinca Alkaloid, 1st line) | - | No significant difference in OS | 1.98 (Odds Ratio) | [25] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) at 340-350 nm.

Detailed Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin (e.g., from bovine brain) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL.[26]

-

Supplement the buffer with 1 mM GTP and 10% glycerol.[26]

-

Prepare a 10x stock solution of the taxane compound in the general tubulin buffer. A control with a known microtubule stabilizer like paclitaxel (e.g., 10 µM final concentration) should be included.[26]

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C in a temperature-controlled spectrophotometer.[26]

-

Add 10 µL of the 10x compound stock solution to the appropriate wells.[26]

-

To initiate the reaction, add 90 µL of the cold tubulin solution to each well for a final volume of 100 µL.

-

Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for at least 60 minutes at 37°C.[26][27]

-

-

Data Analysis:

-

Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization.

-

Compare the polymerization curves of the test compound to the control (vehicle) and the positive control (paclitaxel). Stabilizing agents will show a faster rate and a higher extent of polymerization.

-

Immunofluorescence Staining of Microtubules

Principle: This technique allows for the visualization of the microtubule network within cells, revealing the morphological changes induced by taxane treatment, such as microtubule bundling.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Fixation and Permeabilization:

-

After treatment, wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[27]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.[29]

-

-

Immunostaining:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.[28]

-

Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[29][30]

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[27]

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.[27]

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Signaling Pathways and Logical Relationships

Taxane-Induced G2/M Arrest and Apoptosis

Caption: Overview of the primary mechanism of action of taxanes.

Experimental Workflow for Assessing Taxane Activity

Caption: A typical experimental workflow to characterize the effects of taxanes.

Mechanisms of Resistance

A significant challenge in the clinical use of taxanes is the development of drug resistance. The primary mechanisms of resistance include:

-

Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump taxanes out of the cell, reducing their intracellular concentration.

-

Alterations in Tubulin: Mutations in the β-tubulin gene or changes in the expression of different tubulin isotypes can reduce the binding affinity of taxanes to their target.

-

Defects in Apoptotic Pathways: Alterations in the expression or function of proteins involved in apoptosis, such as Bcl-2 family members or p53, can render cells less susceptible to taxane-induced cell death.

Conclusion

Taxanes represent a cornerstone of modern chemotherapy, exerting their potent anticancer effects through a unique mechanism of microtubule stabilization. This leads to a cascade of events including G2/M cell cycle arrest and the induction of apoptosis. A thorough understanding of their mechanism of action, supported by quantitative data and detailed experimental protocols, is crucial for the continued development of novel taxane-based therapies and for overcoming the challenge of drug resistance.

References

- 1. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paclitaxel-Induced G2/M Arrest via Different Mechanism of Actions in Glioma Cell Lines with Differing p53 Mutational Status [wisdomlib.org]

- 8. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bcl-2 phosphorylation and proteasome-dependent degradation induced by paclitaxel treatment: consequences on sensitivity of isolated mitochondria to Bid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bcl-2 phosphorylation and proteasome-dependent degradation induced by paclitaxel treatment: consequences on sensitivity of isolated mitochondria to Bid. | Semantic Scholar [semanticscholar.org]

- 13. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneticsmr.org [geneticsmr.org]

- 15. researchgate.net [researchgate.net]

- 16. Paclitaxel-induced apoptosis may occur without a prior G2/M-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 22. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ascopubs.org [ascopubs.org]

- 24. products.sanofi.us [products.sanofi.us]

- 25. Efficacy and safety of docetaxel for advanced non-small-cell lung cancer: a meta-analysis of Phase III randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Microtubule changes in hematologic malignant cells treated with paclitaxel and comparison with vincristine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Microtubule Binding Principle of Flutax-1

Audience: Researchers, scientists, and drug development professionals.

Core Principle of Flutax-1 Microtubule Binding

Flutax-1, a fluorescent derivative of paclitaxel, serves as a powerful tool for visualizing the microtubule cytoskeleton in living cells and for studying the molecular interactions of taxoids with tubulin.[1][2][3] Its binding principle is fundamentally linked to that of its parent compound, paclitaxel. Flutax-1 binds with high affinity to the β-tubulin subunit within the microtubule polymer, stabilizing the microtubule structure and promoting tubulin assembly.[4] This interaction is a key determinant of the cytotoxic effects of taxane-based anticancer drugs.

The binding of Flutax-1 to microtubules is a multi-step process. It begins with a rapid, diffusion-controlled bimolecular reaction, where the Flutax-1 molecule initially associates with an exposed binding site on the microtubule surface.[1][5] This is followed by at least two slower, monomolecular rearrangements that lead to a more stable, high-affinity binding state.[1] Evidence suggests that the initial binding involves the paclitaxel moiety of Flutax-1, followed by a conformational change that immobilizes the attached fluorescein probe.[1] A subsequent structural change involves a slight increase in the microtubule diameter.[1]

A significant aspect of Flutax-1's binding is the accessibility of its binding site. Studies using antibodies against the fluorescein moiety of fluorescent taxoids have shown that the binding site is accessible from the exterior of the microtubule.[6] This finding has led to a model where taxoids bind to a site located between protofilaments on the microtubule surface.[1]

Quantitative Data on Flutax-1 Microtubule Binding

The interaction between Flutax-1 and microtubules has been characterized by several key quantitative parameters. The following table summarizes these findings from various studies.

| Parameter | Value | Conditions | Reference |

| Binding Affinity (Ka) | ~10⁷ M⁻¹ | 37°C | [1][2] |

| Bimolecular Rate Constant (k+₁) | 6.10 ± 0.22 x 10⁵ M⁻¹s⁻¹ | 37°C | [1] |

| Stoichiometry | 1 molecule of Flutax per αβ-tubulin dimer assembled | [4] | |

| Effect of MAPs | Slows down binding by 10-fold | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Flutax-1's interaction with microtubules. Below are protocols for key experiments, synthesized from established methods.

Preparation of Purified Tubulin

Reliable in vitro binding assays begin with highly purified and assembly-competent tubulin. A common method involves temperature-dependent assembly and disassembly cycles from brain tissue.[2][5]

Materials:

-

Porcine or bovine brains

-

Assembly buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)[7]

-

GTP (Guanosine triphosphate)

-

Glycerol

-

High-speed centrifuge

Protocol:

-

Homogenize brain tissue in cold assembly buffer.

-

Centrifuge at high speed to clarify the extract.

-

Induce microtubule polymerization by adding GTP and incubating at 37°C.

-

Pellet the microtubules by ultracentrifugation through a glycerol cushion.

-

Resuspend the microtubule pellet in cold assembly buffer to induce depolymerization.

-

Incubate on ice to allow for complete disassembly.

-

Centrifuge at high speed to remove any aggregates and collect the supernatant containing purified tubulin.

-

Perform additional cycles of polymerization and depolymerization to increase purity.

-

The final purified tubulin can be snap-frozen in liquid nitrogen and stored at -80°C.[1]

Preparation of Stabilized Microtubules

For many binding assays, it is necessary to use microtubules that are stabilized against depolymerization.

Materials:

-

Purified tubulin

-

Assembly buffer with GTP

-

Paclitaxel or a non-fluorescent taxoid

-

Glycerol cushion (e.g., BRB80 with 60% glycerol)[1]

Protocol:

-

Dilute purified tubulin to the desired concentration in assembly buffer.

-

Add GTP to a final concentration of 1 mM.

-

Incubate at 37°C for 20-30 minutes to allow microtubule polymerization.

-

Add paclitaxel to a final concentration of 10-20 µM to stabilize the microtubules.

-

Continue to incubate at 37°C for another 15-20 minutes.

-

To separate the stabilized microtubules from any unpolymerized tubulin, the mixture can be pelleted through a warm glycerol cushion by ultracentrifugation.

-

Resuspend the pelleted stabilized microtubules in the appropriate buffer for the binding assay.

Stopped-Flow Kinetics

This technique is used to measure the rapid kinetics of Flutax-1 binding to microtubules.[1]

Materials:

-

Stopped-flow spectrofluorometer

-

Syringes for reactants

-

Stabilized microtubules

-

Flutax-1 solution

-

Reaction buffer (e.g., assembly buffer)

Protocol:

-

Load one syringe of the stopped-flow instrument with a solution of stabilized microtubules at a known concentration.

-

Load the other syringe with a solution of Flutax-1 at a concentration at least 10-fold higher than the microtubule binding sites to ensure pseudo-first-order conditions.

-

Set the instrument parameters, including the excitation wavelength for Flutax-1 (around 495 nm) and the emission wavelength (around 520 nm).[2]

-

Rapidly mix the contents of the two syringes.

-

Record the change in fluorescence intensity over time as Flutax-1 binds to the microtubules.

-

The resulting kinetic traces can be fitted to appropriate exponential equations to determine the observed rate constants.

-

By measuring the observed rate constants at different Flutax-1 concentrations, the bimolecular rate constant (k+₁) can be determined from the slope of a plot of k_obs versus [Flutax-1].

Fluorescence Anisotropy

Fluorescence anisotropy is used to measure the binding affinity and to detect conformational changes upon binding.[8]

Materials:

-

Spectrofluorometer with polarization filters

-

Cuvettes

-

Stabilized microtubules

-

Flutax-1 solution

-

Titration equipment

Protocol:

-

Prepare a solution of Flutax-1 at a low, fixed concentration (e.g., 50 nM) in the reaction buffer.

-

Measure the initial fluorescence anisotropy of the free Flutax-1. The excitation is performed with vertically polarized light, and both vertical and horizontal emission intensities are measured.

-

Titrate the Flutax-1 solution with increasing concentrations of stabilized microtubules.

-

After each addition of microtubules, allow the system to reach equilibrium and measure the fluorescence anisotropy.

-

The anisotropy will increase as more Flutax-1 binds to the much larger microtubules, causing a decrease in its rotational mobility.

-

Plot the change in anisotropy as a function of the microtubule concentration.

-

The resulting binding curve can be fitted to a suitable binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kd) or association constant (Ka).

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to study the overall shape and structural changes of microtubules upon ligand binding.[1]

Materials:

-

SAXS instrument (synchrotron or laboratory source)

-

Sample holder (e.g., quartz capillary)

-

Stabilized microtubules

-

Flutax-1

-

Matching buffer for background subtraction

Protocol:

-

Prepare highly purified and monodisperse samples of stabilized microtubules in the absence and presence of saturating concentrations of Flutax-1.

-

Prepare a matching buffer sample that is identical to the sample buffer but without the microtubules and Flutax-1.

-

Collect SAXS data for the microtubule samples and the matching buffer.

-

Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the microtubules.

-

Analyze the scattering data to determine structural parameters such as the radius of gyration (Rg) and the pair-distance distribution function P(r).

-

Compare the scattering profiles and structural parameters of the microtubules with and without bound Flutax-1 to identify any conformational changes, such as the observed 2-nm increase in microtubule diameter.[1]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Multi-step binding mechanism of Flutax-1 to microtubules.

Experimental Workflows

Caption: Experimental workflow for Flutax-1 microtubule binding analysis.

References

- 1. bsw3.naist.jp [bsw3.naist.jp]

- 2. Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles | Springer Nature Experiments [experiments.springernature.com]

- 3. Fluorescent taxoid probes for microtubule research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Evidence for two distinct binding sites for tau on microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-step purification of assembly-competent tubulin from diverse eukaryotic sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cib.csic.es [cib.csic.es]

Flutax 1: A Technical Guide to its Spectral Properties and Application in Microtubule Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flutax 1, a green-fluorescent taxol derivative widely used for the direct visualization of microtubules in living cells. We will cover its core spectral and physical properties, mechanism of action, and detailed protocols for its application in fluorescence microscopy and biochemical assays.

Core Properties of this compound

This compound is a vital tool for cell biology, created by conjugating the microtubule-stabilizing agent paclitaxel with the fluorophore fluorescein.[1] This combination allows for high-affinity, selective labeling and direct imaging of the microtubule cytoskeleton.[2][3][4] Its primary application is in fluorescence microscopy for visualizing microtubule dynamics in live cells.[2][4]

Quantitative Data Summary

The key physical, chemical, and spectral properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Excitation Maximum | ~495 nm | [2][3][4] |

| Emission Maximum | ~520 nm | [2][3][4] |

| Binding Affinity (Ka) | ~107 M-1 for microtubules | [2][3][4] |

| Molecular Formula | C71H66N2O21 | [2][5] |

| Molecular Weight | ~1283.3 g/mol | [2][5] |

| Purity | ≥95% | [2][4] |

| Solubility | Soluble to 100 mM in DMSO and Ethanol | [2] |

| pH Sensitivity | Absorption and fluorescence are pH-sensitive | [2][4] |

Mechanism of Action: Microtubule Stabilization

Like its parent compound paclitaxel, this compound functions by binding directly to the β-tubulin subunit within the microtubule polymer.[6] This binding event stabilizes the microtubule, preventing the depolymerization necessary for normal cytoskeletal dynamics. This disruption of microtubule function ultimately blocks cell progression through mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] The attached fluorescein moiety allows this interaction to be visualized, providing a fluorescent signal that is brightest where the probe is bound to microtubules.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Determining Spectral Properties

This protocol outlines the procedure for measuring the excitation and emission spectra of this compound using a fluorometer.

Objective: To determine the precise excitation and emission maxima of this compound in a relevant buffer system.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

PEM Buffer (80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Spectrofluorometer with monochromators for both excitation and emission

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µM) in PEM buffer. The final concentration should be low enough to avoid inner filter effects.

-

Emission Spectrum Measurement: a. Set the excitation monochromator to the known approximate excitation maximum (~495 nm).[3] b. Scan the emission monochromator across a range of wavelengths (e.g., 500 nm to 600 nm).[7] c. Record the fluorescence intensity at each emission wavelength. d. The wavelength that corresponds to the peak intensity is the emission maximum (λem).[3]

-

Excitation Spectrum Measurement: a. Set the emission monochromator to the determined emission maximum (λem, ~520 nm).[3][7] b. Scan the excitation monochromator across a range of wavelengths (e.g., 450 nm to 510 nm). c. Record the fluorescence intensity at each excitation wavelength. d. The wavelength that corresponds to the peak intensity is the excitation maximum (λex).[3]

-

Data Analysis: Plot the fluorescence intensity versus wavelength for both scans to visualize the spectra and confirm the maxima.

Protocol for Live-Cell Imaging of Microtubules

This protocol describes a general workflow for labeling and visualizing microtubules in live cultured cells using this compound.

Objective: To visualize the microtubule cytoskeleton in living cells.

Materials:

-

Cultured cells (e.g., HeLa, U2OS) grown on glass-bottom imaging dishes.

-

This compound stock solution (1 mM in DMSO).

-

Complete cell culture medium.

-

Hanks' Balanced Salt Solution (HBSS) or other imaging medium.[2][4]

-

Fluorescence microscope (confocal recommended) with appropriate filter sets for green fluorescence.

Procedure:

-

Cell Preparation: Culture cells on imaging dishes until they reach a suitable confluency (e.g., 60-80%).

-

Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) HBSS or complete medium to a final concentration of 0.5-2 µM.[2][4]

-

Cell Labeling: a. Remove the culture medium from the cells. b. Add the this compound working solution to the cells. c. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[2][4]

-

Washing: a. Gently remove the this compound solution. b. Wash the cells two to three times with fresh, pre-warmed HBSS or imaging medium to remove unbound probe and reduce background fluorescence.[2][4] c. Add a final volume of fresh imaging medium to the dish for observation.

-

Imaging: a. Immediately transfer the dish to the microscope stage, ensuring the environment is maintained at 37°C. b. Excite the sample near 495 nm and collect the emission signal around 520 nm. c. Critical: this compound is susceptible to photobleaching and is not well-retained after cell fixation.[2][4] Use the lowest possible laser power and exposure time that provides an adequate signal. Minimize light exposure to the cells to preserve the fluorescent signal for time-lapse imaging.[2][4]

References

- 1. cib.csic.es [cib.csic.es]

- 2. depts.washington.edu [depts.washington.edu]

- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 4. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emeraldcloudlab.com [emeraldcloudlab.com]

- 6. Microtubule Probes | Fluorescent Probes and Stains | Tocris Bioscience [tocris.com]

- 7. faculty.washington.edu [faculty.washington.edu]

Unveiling the Dynamics of Microtubule Engagement: A Technical Guide to Flutax 1 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and kinetics of Flutax 1, a green-fluorescent derivative of paclitaxel, providing a comprehensive resource for researchers in cell biology and drug development. This compound serves as a powerful tool for the direct imaging of the microtubule cytoskeleton in living cells. Understanding its interaction with tubulin is paramount for the accurate interpretation of experimental results and the design of novel microtubule-targeting agents.

Core Principles of this compound Interaction

This compound, like its parent compound paclitaxel, is a microtubule-stabilizing agent.[1][2] It binds with high affinity to the β-tubulin subunit within the microtubule polymer.[1] This binding event stabilizes the microtubule, preventing its depolymerization and disrupting the dynamic instability essential for various cellular processes, most notably mitosis. This disruption ultimately leads to cell cycle arrest and apoptosis, a mechanism central to the anti-cancer activity of taxanes.

The binding of this compound to microtubules is a multi-step process. It begins with a rapid, diffusion-controlled bimolecular reaction, where the this compound molecule initially associates with an exposed site on the microtubule.[3][4] This is followed by at least two slower, monomolecular rearrangements, suggesting a conformational change in either the ligand or the tubulin-binding pocket to achieve a more stable, high-affinity final state.[4]

Quantitative Analysis of this compound Binding

The following table summarizes the key quantitative parameters describing the binding affinity and kinetics of this compound with microtubules. These values have been compiled from various studies to provide a consolidated reference.

| Parameter | Value | Conditions | Source |

| Association Constant (K_a) | ~107 M-1 | 37°C | [4] |

| Dissociation Constant (K_d) | 1.7 µM | Cellular microtubules, 37°C | [5] |

| Initial Bimolecular Reaction Rate Constant (k_on) | 6.10 ± 0.22 x 105 M-1s-1 | Stopped-flow techniques | [4] |

| Excitation Maximum (λ_ex) | 495 nm | pH sensitive | |

| Emission Maximum (λ_em) | 520 nm | pH sensitive |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate experimentation. Below are protocols for key experiments involving this compound.

Live Cell Imaging of Microtubules

This protocol outlines the general steps for visualizing microtubules in living cells using this compound.

-

Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency.

-

Preparation of this compound Staining Solution: Dilute the this compound stock solution (typically in DMSO or ethanol) in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS), to a final working concentration (e.g., 2 µM).

-

Cell Staining: Remove the culture medium from the cells and wash them with pre-warmed buffer. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells at 37°C for a specific duration, typically around 1 hour.

-

Washing: After incubation, remove the staining solution and wash the cells with fresh, pre-warmed buffer to remove unbound this compound.

-

Imaging: Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~495 nm, emission ~520 nm).

-

Important Considerations: this compound staining is not retained after cell fixation. Furthermore, the fluorescent signal in live cells diminishes rapidly upon exposure to light (photobleaching), so it is critical to minimize light exposure.

Stopped-Flow Kinetics of this compound Binding

This method is employed to measure the rapid kinetics of this compound binding to microtubules.

-

Reagent Preparation:

-

Prepare a solution of purified tubulin assembled into microtubules.

-

Prepare a solution of this compound at a known concentration.

-

-

Stopped-Flow Experiment:

-

Load the microtubule solution and the this compound solution into separate syringes of a stopped-flow instrument.

-

Rapidly mix the two solutions in the instrument's observation cell.

-

Monitor the change in fluorescence intensity over time as this compound binds to the microtubules. The binding event typically leads to an enhancement of fluorescence.

-

-

Data Analysis: Fit the resulting kinetic traces to appropriate mathematical models (e.g., single or double exponential decay) to determine the rate constants for the different steps of the binding process.[6]

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the key biological pathway affected by this compound and the experimental workflow for its application.

Caption: this compound binding to β-tubulin leads to microtubule stabilization and cell cycle arrest.

Caption: A typical workflow for labeling microtubules in live cells using this compound.

References

- 1. Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pacific Blue-Taxoids as Fluorescent Molecular Probes of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast kinetics of Taxol binding to microtubules. Effects of solution variables and microtubule-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The T-Files: An In-Depth Technical Guide to Flutax-1 for Studying Microtubule Dynamics in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Flutax-1, a fluorescent taxoid derivative, for the real-time visualization and analysis of microtubule dynamics in living cells. We delve into the core principles of Flutax-1's mechanism of action, provide detailed protocols for its application in live-cell imaging, and present quantitative data on its effects on microtubule stability. Furthermore, this guide includes mandatory visualizations using the DOT language to illustrate key concepts and experimental workflows, offering a practical resource for researchers in cell biology and drug discovery.

Introduction to Flutax-1

Flutax-1 is a valuable molecular tool for cell biologists, consisting of the microtubule-stabilizing agent paclitaxel (Taxol) covalently linked to a fluorescein-based fluorophore. This conjugation allows for the direct, real-time visualization of microtubules in living cells without the need for antibody staining or genetic manipulation.[1][2] By binding to the β-tubulin subunit within the microtubule polymer, Flutax-1, like its parent compound Taxol, promotes microtubule assembly and stability, effectively suppressing their dynamic instability.[3][4][5] This property makes it an excellent probe for investigating the intricate dance of microtubule polymerization and depolymerization that governs a multitude of cellular processes, including cell division, intracellular transport, and cell motility.[6]

Mechanism of Action

Flutax-1 exerts its effects by binding to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[3] This binding event stabilizes the microtubule polymer, shifting the equilibrium towards assembly and suppressing the stochastic switching between periods of growth and shrinkage, a phenomenon known as dynamic instability.[4] The stabilization is thought to occur through the strengthening of lateral contacts between protofilaments within the microtubule.[3]

The binding of Flutax-1 to microtubules is a high-affinity interaction, with a reported association constant (Ka) of approximately 107 M-1. The binding process itself is complex, involving a fast initial bimolecular reaction followed by at least two slower monomolecular rearrangements of the complex.

Quantitative Data on Microtubule Stabilization

While direct quantitative data on the effects of Flutax-1 on the dynamic instability parameters of microtubules in live cells is limited, extensive research on its parent compound, Taxol, provides valuable insights. The following tables summarize the known binding kinetics of Flutax-1 and the effects of Taxol on microtubule dynamics, which are expected to be closely mirrored by Flutax-1.

Table 1: Photophysical and Binding Properties of Flutax-1

| Property | Value | Reference |

| Excitation Maximum (λex) | 495 nm | [1] |

| Emission Maximum (λem) | 520 nm | [1] |

| Binding Affinity (Ka) | ~ 107 M-1 | [1] |

| Binding Kinetics | ||

| Initial Bimolecular Reaction (k+1) | (6.10 ± 0.22) x 105 M-1s-1 |

Table 2: Effects of Taxol on Microtubule Dynamics in Live Human Tumor Cells

| Parameter | Control | 30 nM Taxol (Caov-3 cells) | 100 nM Taxol (A-498 cells) | Reference |

| Rates of Growth and Shortening | ||||

| Mean Growth Rate (μm/min) | 8.3 ± 4.5 | 6.3 ± 3.7 (24% reduction) | 6.8 ± 4.0 (18% reduction) | [7] |

| Mean Shortening Rate (μm/min) | 11.6 ± 7.3 | 7.9 ± 7.2 (31% reduction) | 6.7 ± 3.2 (26% reduction) | [7] |

| Lengths of Growth and Shortening Events | ||||

| Mean Length of Growth (μm) | 1.23 ± 1.1 | 0.97 ± 0.65 (21% reduction) | 0.57 ± 0.1 (34% reduction) | [7] |

| Mean Length of Shortening (μm) | 1.41 ± 1.0 | 1.18 ± 1.2 (16% reduction) | 0.71 ± 0.2 (27% reduction) | [7] |

| Dynamicity | ||||

| Dynamicity (% of control) | 100% | 69% (31% reduction) | 37% (63% reduction) | [7] |

Experimental Protocols

Live-Cell Labeling of Microtubules with Flutax-1

This protocol is a general guideline for labeling microtubules in adherent mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Flutax-1 stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

-

Preparation of Staining Solution: Dilute the Flutax-1 stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-2 μM.[1] Vortex briefly to ensure complete dissolution.

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed HBSS or PBS.

-

Add the Flutax-1 staining solution to the cells.

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[1]

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound Flutax-1.

-

-

Imaging: Immediately proceed with live-cell imaging. It is crucial to minimize light exposure as Flutax-1 is susceptible to photobleaching.[1] The staining is not well-retained after cell fixation.[1]

Time-Lapse Imaging of Microtubule Dynamics

Equipment:

-

An inverted fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C, 5% CO2, and humidity).

-

A high-sensitivity camera (e.g., sCMOS or EMCCD).

-

Appropriate filter sets for fluorescein (Excitation: ~495 nm, Emission: ~520 nm).

-

Image acquisition software capable of time-lapse imaging.

Procedure:

-

Microscope Setup: Equilibrate the microscope's incubation chamber to 37°C and 5% CO2.

-

Sample Placement: Place the dish containing Flutax-1 labeled cells on the microscope stage.

-

Image Acquisition Parameters:

-

Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.

-

Light Intensity: Use the lowest laser/light power necessary for visualization.

-

Time Interval: The interval between frames will depend on the specific dynamic process being studied. For tracking individual microtubule ends, intervals of 2-5 seconds are common.

-

Duration: Acquire images for the desired duration of the experiment.

-

-

Data Acquisition: Start the time-lapse acquisition.

Data Analysis of Microtubule Dynamics

The analysis of time-lapse image series to extract quantitative data on microtubule dynamics typically involves the following steps:

-

Image Pre-processing: Apply background subtraction and noise reduction filters if necessary.

-

Microtubule Tracking: Manually or semi-automatically track the plus-ends of individual microtubules over time using software such as ImageJ/Fiji with plugins like MTrackJ, or commercial software packages.

-

Parameter Extraction: From the tracking data, calculate the following parameters for each microtubule:

-

Growth Rate: The speed of microtubule polymerization.

-

Shortening Rate: The speed of microtubule depolymerization.

-

Catastrophe Frequency: The frequency of transitions from a state of growth or pause to shortening.

-

Rescue Frequency: The frequency of transitions from a state of shortening to growth or pause.

-

-

Statistical Analysis: Pool the data from multiple microtubules and cells to perform statistical analysis and determine the significance of any observed changes.

Mandatory Visualizations

Flutax-1 Mechanism of Action

Caption: Flutax-1 binds to β-tubulin, stabilizing microtubules and inhibiting depolymerization.

Experimental Workflow for Live-Cell Imaging

Caption: A streamlined workflow for studying microtubule dynamics using Flutax-1 in live cells.

Downstream Effects of Microtubule Stabilization

Caption: Microtubule stabilization by Flutax-1 leads to mitotic arrest and other cellular effects.

Conclusion

Flutax-1 is a powerful tool for the direct visualization and study of microtubule dynamics in living cells. Its ability to stabilize microtubules and its inherent fluorescence provide a unique window into the complex regulatory mechanisms governing the cytoskeleton. This technical guide has provided a detailed overview of its mechanism, quantitative effects, and practical application. By following the outlined protocols and utilizing the provided visualizations, researchers can effectively employ Flutax-1 to advance our understanding of microtubule-dependent cellular processes and to facilitate the development of novel therapeutics targeting the microtubule network.

References

- 1. Flutax 1 | Microtubule Probes | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. Taxol®: The First Microtubule Stabilizing Agent | MDPI [mdpi.com]

- 4. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

- 6. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Flutax 1 on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, forming a critical component of the eukaryotic cytoskeleton. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules makes them a key target for anticancer therapeutics.[2]

Microtubule-targeting agents (MTAs) are broadly classified as either stabilizing or destabilizing agents.[3] Stabilizing agents, such as the widely-used chemotherapy drug paclitaxel (Taxol®), function by binding to tubulin, promoting polymerization, and preventing depolymerization. This disruption of normal microtubule dynamics leads to the formation of dysfunctional mitotic spindles, cell cycle arrest, and ultimately, apoptosis.[2][4]

Flutax 1 is a fluorescent derivative of paclitaxel, where a fluorescein moiety is conjugated to the taxol core.[5][6] This fluorescent tag allows for the direct visualization of microtubules in living cells, making it an invaluable tool for studying microtubule dynamics and the mechanism of action of taxoid-class drugs.[7][8] This guide provides a comprehensive overview of the effects of this compound on tubulin polymerization, detailed experimental protocols for its characterization, and a summary of its downstream cellular consequences.

Mechanism of Action of this compound

As a taxol derivative, this compound is a microtubule-stabilizing agent. It binds specifically and reversibly to the β-tubulin subunit within the microtubule polymer, shifting the equilibrium from soluble tubulin dimers towards the polymerized state.[2]

Key aspects of its mechanism include:

-

Binding Site: this compound binds to the taxol binding site on β-tubulin.[9] Kinetic studies suggest this site is exposed and directly accessible from the bulk solution, rather than being located exclusively in the microtubule lumen.[10]

-

Promotion of Polymerization: By binding to microtubules, this compound stabilizes the polymer structure, effectively lowering the critical concentration of tubulin required for assembly.[2] This leads to an increase in the overall microtubule polymer mass within the cell.[11]

-

Inhibition of Depolymerization: The binding of this compound makes microtubules resistant to depolymerization by agents like calcium or cold temperatures, which would normally cause rapid disassembly.[2] This suppression of microtubule dynamics is the primary driver of its cytotoxic effects.[12]

-

Binding Kinetics: The binding of this compound to microtubules is a multi-step process, beginning with a fast, diffusion-controlled bimolecular reaction, followed by subsequent monomolecular rearrangements of the complex.[13]

Quantitative Data Summary

The following tables summarize the known quantitative properties of this compound.

Table 1: Binding and Kinetic Properties of this compound

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Binding Affinity (Ka) | ~ 107 M-1 | 37 °C | [7][9] |

| Association Rate Constant (kon) | (6.10 ± 0.22) x 105 M-1s-1 | 37 °C | [13] |

| Stoichiometry | ~1 mole this compound per mole of tubulin dimer in polymer | In vitro |[14] |

Table 2: Photophysical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~495 nm | [5][7] |

| Emission Maximum (λem) | ~520 nm | [5][7] |

| Molecular Weight | 1283.3 g/mol | [5] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [5][9] |

Experimental Protocols

Investigating the effects of this compound on tubulin polymerization involves several key in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the light scattered by microtubules as they polymerize. The increase in turbidity, measured as absorbance at 340 nm, is proportional to the mass of the microtubule polymer.[1][15]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Glycerol

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Temperature-controlled 96-well plate spectrophotometer

Procedure:

-

Preparation: Thaw all reagents on ice. Pre-warm the spectrophotometer to 37°C.

-

Compound Dilution: Prepare a series of 10x working concentrations of this compound by diluting the stock solution in room temperature GTB. Include a vehicle control (e.g., DMSO in GTB).

-

Tubulin Polymerization Mix: On ice, prepare the polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tublin in the appropriate volume of ice-cold GTB supplemented with 1 mM GTP and 10% glycerol.[1] Keep this mix on ice until use.

-

Assay Plate Setup: Pipette 10 µL of the 10x this compound dilutions (or vehicle/controls) into the wells of a pre-warmed 96-well plate.

-

Initiate Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well. Mix gently by pipetting, avoiding bubbles.

-

Data Acquisition: Immediately place the plate in the 37°C spectrophotometer. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]

-

Data Analysis: Plot absorbance (OD340) versus time. A microtubule stabilizer like this compound will typically eliminate the nucleation lag phase and increase the maximum rate (Vmax) and final plateau of polymerization compared to the vehicle control.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This method uses a fluorescent reporter, such as DAPI, which shows increased fluorescence upon binding to polymerized microtubules.[16][17] It is often more sensitive than the turbidity assay.

Materials:

-

Same as for the turbidity assay, plus:

-

DAPI stock solution (e.g., 1 mM in water)

-

Black, opaque 96-well plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation & Compound Dilution: Follow steps 1 and 2 from the turbidity protocol.

-

Tubulin Polymerization Mix: Prepare the tubulin polymerization mix on ice as described in step 3 of the turbidity protocol. Add DAPI to a final concentration of 6-10 µM.[16]

-

Assay Plate Setup & Initiation: Follow steps 4 and 5 from the turbidity protocol, using a black, opaque 96-well plate.

-

Data Acquisition: Immediately place the plate in the 37°C fluorescence reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.[1][16]

-

Data Analysis: Plot fluorescence intensity versus time. The analysis is analogous to the turbidity assay, with stabilizers expected to increase the rate and extent of the fluorescence signal.

Live-Cell Fluorescence Microscopy with this compound

This protocol uses this compound's intrinsic fluorescence to directly visualize its effect on the microtubule cytoskeleton in living cells.

Materials:

-

Adherent cells (e.g., HeLa, PtK2) cultured on glass-bottom imaging dishes.

-

Live-cell imaging medium (e.g., HBSS or phenol red-free culture medium).

-

This compound stock solution (10 mM in DMSO).

-

Fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

Procedure:

-

Cell Preparation: Seed cells on imaging dishes to reach 50-70% confluency on the day of the experiment.

-

Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration (e.g., 0.5 - 2 µM).[5][8]

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 1-2 hours at 37°C and 5% CO₂.[5][8]

-

Imaging: After incubation, wash the cells to remove excess this compound and replace with fresh imaging medium.[5] Place the dish on the microscope stage.

-

Data Acquisition: Acquire images using appropriate filter sets for fluorescein (e.g., ~495 nm excitation, ~520 nm emission). Note that this compound staining in live cells can diminish rapidly upon light exposure, so minimize exposure times and light intensity.[5]

-

Analysis: Observe changes in the microtubule network. In this compound-treated cells, expect to see an increased density of microtubules and the formation of distinct microtubule bundles, which are characteristic of microtubule stabilization.[2]

Visualizations of Workflows and Pathways

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro tubulin polymerization assays.

Cellular Signaling Pathway of this compound Action

Caption: Cellular consequences of microtubule stabilization by this compound.

Downstream Cellular Effects

The primary consequence of this compound-induced microtubule stabilization is the disruption of mitosis.[18]

-

Mitotic Spindle Disruption: The dynamic instability of microtubules is essential for the proper formation and function of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division. By suppressing these dynamics, this compound causes the formation of abnormal, dysfunctional spindles.[11]

-

Spindle Assembly Checkpoint (SAC) Activation: The cell possesses a surveillance mechanism known as the Spindle Assembly Checkpoint (SAC), which prevents the cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. The aberrant spindles formed in the presence of this compound activate the SAC.[19]

-

Mitotic Arrest: Sustained activation of the SAC leads to a prolonged arrest in the G2/M phase of the cell cycle.[2] The cell is unable to progress through mitosis and divide.

-

Apoptosis: If the mitotic arrest is prolonged, the cell will typically initiate a programmed cell death pathway, known as apoptosis.[19][20] This ultimately leads to the elimination of the cancer cell, which is the therapeutic basis for taxoid drugs. Depending on the drug concentration and cell type, this can occur through various downstream signaling cascades.[20]

Beyond mitosis, stabilizing agents like this compound can also affect interphase cells by disrupting microtubule-dependent processes such as intracellular trafficking of organelles and signaling proteins.[2][12]

Conclusion

This compound is a powerful research tool that acts as a fluorescent microtubule-stabilizing agent. By binding to β-tubulin, it promotes tubulin polymerization and suppresses microtubule dynamics, leading to mitotic arrest and apoptosis. Its intrinsic fluorescence allows for the direct visualization of the microtubule cytoskeleton in living cells, providing valuable insights into both normal cellular processes and the mechanism of action of taxoid-based anticancer drugs. The experimental protocols and data provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound and similar compounds on tubulin polymerization and cellular function.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. scbt.com [scbt.com]

- 7. This compound | Microtubule Probes | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CAS:191930-58-2 | Fluorescent taxol derivative | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Fast kinetics of Taxol binding to microtubules. Effects of solution variables and microtubule-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Anti-vascular actions of microtubule-binding drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular recognition of taxol by microtubules. Kinetics and thermodynamics of binding of fluorescent taxol derivatives to an exposed site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent progress with microtubule stabilizers: new compounds, binding modes and cellular activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

Flutax 1: A Fluorescent Probe for Illuminating Cell Division and Mitosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1, a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol), has emerged as a powerful tool in cell biology and cancer research. By covalently linking a fluorescein molecule to paclitaxel, this compound retains the biological activity of its parent compound while enabling direct visualization of its interaction with the microtubule cytoskeleton. This unique property makes it an invaluable probe for investigating the intricate processes of cell division and mitosis, and for screening novel anti-mitotic agents. This technical guide provides a comprehensive overview of the applications of this compound in this field, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

Like paclitaxel, this compound exerts its biological effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization which is essential for the dynamic instability required for proper mitotic spindle function. The stabilization of microtubules disrupts the delicate balance of the cell cycle, leading to a prolonged arrest in the G2/M phase and ultimately, in many cancer cell lines, to apoptotic cell death.[1][2][3]

Quantitative Data on this compound Activity

The efficacy of this compound in biological systems can be quantified through various parameters, including its binding affinity to microtubules and its concentration-dependent effects on cell cycle progression and viability.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ka) | ~ 107 M-1 | In vitro microtubules | [4] |

| Half-maximal Mitotic Arrest | ~ 50 nM | U937 (leukemia) | |

| Concentration for Live-Cell Imaging | ~ 2 µM | HeLa (cervical cancer) | [4] |

| Concentration for Centrosome/Midbody Imaging | Nanomolar range | U937 (leukemia) |

Table 1: Quantitative parameters of this compound. This table summarizes key quantitative data for this compound, including its binding affinity and effective concentrations for various applications.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

Live-Cell Imaging of Microtubules

This protocol allows for the direct visualization of the microtubule network in living cells.

Materials:

-

Live cells cultured on glass-bottom dishes or chamber slides

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~495/520 nm)

Procedure:

-

Culture cells to the desired confluency on a suitable imaging dish.

-

Prepare a working solution of this compound in pre-warmed complete cell culture medium. A final concentration of 2 µM is a good starting point for many cell types, such as HeLa cells.[4]

-

Replace the existing medium in the imaging dish with the this compound-containing medium.

-

Incubate the cells at 37°C in a CO2 incubator for at least 30 minutes to allow for cellular uptake and binding to microtubules.

-

Mount the dish on the fluorescence microscope and image the cells using the appropriate filter set.

Induction and Analysis of Mitotic Arrest

This protocol describes how to induce mitotic arrest using this compound and subsequently analyze the cell cycle distribution.

Materials:

-

Suspension or adherent cells in culture

-

This compound stock solution

-

Propidium Iodide (PI) staining solution (containing RNase)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Seed cells at a density that will not lead to overconfluence during the treatment period.

-

Treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for a duration appropriate for the cell line's doubling time (e.g., 16-24 hours). A concentration of around 50 nM can be used as a starting point for achieving half-maximal cell cycle arrest in U937 cells.

-

For adherent cells: Harvest the cells by trypsinization. For suspension cells: Collect the cells by centrifugation.

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry. Cells arrested in G2/M will show a higher DNA content (2n).

In Vitro Microtubule Polymerization Assay

This assay measures the ability of this compound to promote the polymerization of purified tubulin.

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)

-

This compound

-

A fluorescence plate reader

Procedure:

-

On ice, prepare a reaction mixture containing purified tubulin in polymerization buffer.

-

Add GTP to the mixture to a final concentration of 1 mM.

-

Add this compound to the desired final concentration. Include a control with no this compound and a positive control with paclitaxel.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a fluorescence plate reader set to 37°C.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for this compound. An increase in fluorescence indicates microtubule polymerization.

Visualizing Cellular Effects and Pathways

This compound's impact on cellular processes can be visualized through diagrams illustrating experimental workflows and the underlying signaling pathways.

The stabilization of microtubules by this compound leads to the formation of abnormal mitotic spindles, which can be monopolar or multipolar.[1] This aberrant spindle morphology activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.

Prolonged mitotic arrest can trigger apoptosis through various signaling pathways. Taxol-induced apoptosis can proceed through both p53-dependent and p53-independent mechanisms and often involves the upregulation of the cyclin-dependent kinase inhibitor p21.[2][3]

Conclusion

This compound is a versatile and powerful tool for the investigation of cell division and mitosis. Its intrinsic fluorescence allows for the direct visualization of microtubule dynamics and the cellular consequences of microtubule stabilization. By providing quantitative data on its activity and detailed protocols for its use, this guide aims to facilitate its application in both basic research and drug discovery, ultimately contributing to a deeper understanding of mitotic processes and the development of more effective anti-cancer therapies.

References

- 1. Centrosome and spindle pole microtubules are main targets of a fluorescent taxoid inducing cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

The Use of Flutax-1 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax-1, a fluorescent derivative of the potent microtubule-stabilizing agent paclitaxel (Taxol), has emerged as a valuable tool in cellular biology for the direct visualization of microtubule networks in living cells.[1][2] Its intrinsic fluorescence allows for real-time imaging of microtubule dynamics without the need for immunocytochemistry or transfection with fluorescently tagged tubulin. In neuroscience research, where the integrity and dynamics of the microtubule cytoskeleton are paramount for neuronal structure, axonal transport, and synaptic plasticity, Flutax-1 offers a powerful method to investigate the intricate roles of these polymers in health and disease. This guide provides an in-depth overview of Flutax-1's core applications, experimental protocols, and data presentation for its use in neuroscience research.

Core Mechanism of Action

Flutax-1, like its parent compound paclitaxel, binds to the β-tubulin subunit within the microtubule polymer.[3] This binding stabilizes the microtubule, preventing its depolymerization and shifting the dynamic equilibrium towards polymerization.[4][5] This action is crucial for its use as both an anti-cancer agent and a research tool. The fluorescein moiety attached to the taxoid core allows for its visualization under a fluorescence microscope.

The mechanism of Flutax-1's interaction with microtubules can be summarized as follows:

Caption: Mechanism of Flutax-1 action on microtubule dynamics.

Quantitative Data

The photophysical and binding properties of Flutax-1 are critical for its application in quantitative fluorescence microscopy.

| Property | Value | Reference |

| Excitation Maximum (λex) | 495 nm | [2] |

| Emission Maximum (λem) | 520 nm | [2] |

| Binding Affinity (Ka) | ~10^7 M^-1 | [2] |

| Binding Stoichiometry | Less than one ligand per tubulin dimer | [6] |

Experimental Protocols

Live-Cell Imaging of Microtubules in Neuronal Cells

This protocol is a general guideline for staining microtubules in live cultured neuronal cells, such as Neuro 2A or primary neurons. Optimization of concentration and incubation time is recommended for each specific cell type and experimental condition.

Materials:

-

Flutax-1 stock solution (e.g., 1 mM in DMSO)

-

Neuronal cell culture medium (e.g., DMEM with appropriate supplements)

-

Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

-

Cultured neuronal cells on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Workflow:

Caption: Experimental workflow for live-cell imaging with Flutax-1.

Detailed Steps:

-

Cell Preparation: Culture neuronal cells to the desired confluency on a suitable imaging substrate.

-

Preparation of Staining Solution: Dilute the Flutax-1 stock solution to the final working concentration (typically in the range of 0.5 µM to 2 µM) in pre-warmed cell culture medium or imaging buffer.[2]

-

Staining: Remove the culture medium from the cells and replace it with the Flutax-1 staining solution.

-

Incubation: Incubate the cells for a period ranging from 30 minutes to 2 hours at 37°C in a CO2 incubator.[2] The optimal time will depend on the cell type and the desired staining intensity.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed fresh medium or imaging buffer to remove unbound Flutax-1.

-

Imaging: Immediately image the cells using a fluorescence microscope. It is important to minimize light exposure as Flutax-1 can be susceptible to photobleaching.[2]

Important Considerations:

-

Fixation: Flutax-1 staining is generally not well-retained after fixation.[2] Therefore, it is primarily used for live-cell imaging.

-

Cytotoxicity: As a taxol derivative, Flutax-1 can affect microtubule dynamics and, consequently, cell division and other cellular processes. It is crucial to use the lowest effective concentration and shortest incubation time to minimize these effects, especially for long-term imaging studies.

-

Controls: To confirm the specificity of Flutax-1 staining, control experiments can be performed by co-incubating the cells with a high concentration of a non-fluorescent taxoid like docetaxel, which should displace Flutax-1 from the microtubules and reduce the fluorescent signal.[7]

Applications in Neuroscience Research

While specific in-depth studies utilizing Flutax-1 in models of Alzheimer's disease, Parkinson's disease, or ischemic stroke are not yet widely published, the fundamental role of microtubule stability in these conditions points to its potential utility.

Potential Research Areas:

-

Alzheimer's Disease (AD): AD is characterized by the hyperphosphorylation of the microtubule-associated protein tau, leading to its dissociation from microtubules and the formation of neurofibrillary tangles.[8][9] This process destabilizes neuronal microtubules, impairing axonal transport. Flutax-1 could be used in cellular models of AD to visualize the extent of microtubule breakdown and to assess the efficacy of potential therapeutic agents aimed at restoring microtubule stability.

-

Parkinson's Disease (PD): Mitochondrial dysfunction is a key pathological feature of PD.[10][11] The transport of mitochondria along microtubules is essential for maintaining neuronal health. Flutax-1 could be employed to study the integrity of the microtubule network and its role in mitochondrial transport in models of PD.

-

Ischemic Stroke: Following an ischemic event, neuronal cells undergo significant stress, leading to cytoskeletal breakdown.[12] Flutax-1 could be a valuable tool to visualize the real-time changes in microtubule organization in response to ischemic injury in vitro and to evaluate the neuroprotective effects of drugs that target the cytoskeleton.

Signaling Pathways and Logical Relationships

The stability of microtubules is regulated by a complex interplay of signaling pathways. While Flutax-1 acts directly on the microtubule, its effects can be studied in the context of pathways that influence microtubule dynamics.

Caption: Key regulators of microtubule stability relevant to neuroscience.

Conclusion

Flutax-1 is a powerful and accessible tool for the visualization of microtubule networks in living neuronal cells. Its ability to directly label microtubules without genetic modification makes it particularly useful for a wide range of applications in neuroscience research. While its application in specific neurodegenerative disease models is still an emerging area, the fundamental importance of microtubule stability in neuronal health suggests that Flutax-1 will be an increasingly valuable probe for investigating disease mechanisms and evaluating novel therapeutic strategies. Future research will likely see the expanded use of Flutax-1 and other fluorescent taxoids in more complex neuronal systems, including organoids and in vivo models, to further unravel the intricate role of the microtubule cytoskeleton in the nervous system.

References

- 1. Fluorescent taxoid probes for microtubule research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flutax 1 | Microtubule Probes | Tocris Bioscience [tocris.com]

- 3. Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers in Probing Alzheimer’s Disease Biomarkers with Fluorescent Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Fluorescent Theranostics for Alzheimer’s Disease: A Comprehensive Survey on Design, Synthesis, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parkinsonâs Disease | Miro1 Biomarker | Mitophagy Discovery platform | Acurex Biosciences [acurex.com]

- 11. Fluorescent Parkin Cell-Based Assay Development for the Screening of Drugs against Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective agents in acute ischemic stroke [explorationpub.com]

Flutax 1: A Technical Guide for Screening Anti-Mitotic Drugs

For Researchers, Scientists, and Drug Development Professionals